molecular formula C22H22N4O2S B2506032 1-(morpholin-4-yl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butan-1-one CAS No. 688792-85-0

1-(morpholin-4-yl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butan-1-one

Cat. No.: B2506032
CAS No.: 688792-85-0
M. Wt: 406.5
InChI Key: JHFHUWGRQADCRB-UHFFFAOYSA-N
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Description

The compound 1-(morpholin-4-yl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butan-1-one is a structurally complex molecule featuring a morpholine ring, a polycyclic 8,10,17-triazatetracyclo system, and a sulfanyl (-S-) bridge connecting the butan-1-one chain to the heterocyclic core. While physical properties such as melting point and solubility remain unreported, its synthesis likely involves multi-step heterocyclic chemistry, analogous to methods described for structurally related compounds .

Properties

IUPAC Name

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-morpholin-4-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-2-19(21(27)25-11-13-28-14-12-25)29-22-24-16-8-4-3-7-15(16)20-23-17-9-5-6-10-18(17)26(20)22/h3-10,19H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFHUWGRQADCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCOCC1)SC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(morpholin-4-yl)-2-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butan-1-one involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the morpholine ring, followed by the construction of the triazatetracyclo heptadeca framework. The final step involves the coupling of these two components under controlled conditions to form the desired compound. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-(morpholin-4-yl)-2-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antitumor Activity

Recent studies have evaluated the antitumor potential of compounds related to morpholine derivatives. For instance, a series of new morpholinylchalcones were synthesized and tested against various cancer cell lines like A-549 (lung cancer) and HepG-2 (liver cancer). These studies indicated that certain derivatives exhibited significant cytotoxicity comparable to standard treatments like cisplatin .

Antimicrobial Properties

Morpholine-based compounds have demonstrated antimicrobial activity against a range of pathogens. Research has shown that modifications to the morpholine structure can enhance the efficacy of these compounds against bacteria and fungi .

Photovoltaic Materials

The unique structural properties of 1-(morpholin-4-yl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butan-1-one make it a candidate for use in organic photovoltaic materials. Its ability to form stable films can be beneficial for enhancing the efficiency of solar cells .

Synthesis and Evaluation

A notable study involved the synthesis of morpholine derivatives and their evaluation for biological activities. The synthesized compounds were characterized using NMR and mass spectrometry techniques. The results indicated that specific modifications led to enhanced biological activity against selected cancer cell lines .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of morpholine derivatives has provided insights into how structural changes influence biological activity. This understanding is crucial for designing more effective therapeutic agents targeting specific diseases .

Mechanism of Action

The mechanism of action of 1-(morpholin-4-yl)-2-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butan-1-one involves its interaction with specific molecular targets and pathways. The morpholine ring and triazatetracyclo heptadeca framework may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Table 1: Structural Comparison

Feature Target Compound CAS 892381-64-5
Core Polycyclic System 8,10,17-Triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-octaen 2-Oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-hexaen
Substituents Unspecified (likely varies based on synthesis) 11-Hydroxymethyl, 5-(3-methoxyphenyl), 14-methyl
Chain Structure Butan-1-one Ethan-1-one
Molecular Weight ~500–550 (estimated) 494.6
Key Functional Groups Morpholine, sulfanyl, ketone Morpholine, sulfanyl, hydroxymethyl, methoxy

Physicochemical and Electronic Properties

The compound’s polycyclic system introduces significant van der Waals interactions , which influence solubility and crystallinity. Quantum mechanical descriptors (e.g., HOMO-LUMO gaps) derived from QSPR/QSAR models suggest that electron-rich regions in the triazatetracyclo core may drive π-π stacking or hydrogen-bonding interactions, critical for biological activity .

Table 2: Predicted QSPR Descriptors

Descriptor Target Compound CAS 892381-64-5 Compound 18
LogP (Lipophilicity) ~3.2 (estimated) 2.8 4.1
Polar Surface Area (Ų) ~85 95 72
HOMO-LUMO Gap (eV) ~4.5 (estimated) N/A N/A

Methodological Considerations

  • Crystallography : The compound’s structure was likely resolved using SHELX or WinGX/ORTEP , which are standard for small-molecule crystallography .
  • Conformational Analysis : The puckering of the polycyclic core (modeled via Cremer-Pople coordinates) affects molecular geometry and intermolecular interactions .

Biological Activity

Overview

The compound 1-(morpholin-4-yl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butan-1-one is a complex organic molecule characterized by its tetracyclic structure and specific functional groups that contribute to its biological activity. This article aims to summarize the biological activity of this compound based on available research findings.

Structural Characteristics

The compound features a morpholine ring and a unique tetracyclic framework that includes multiple nitrogen and sulfur atoms. These structural elements are crucial for its interaction with biological targets.

Anticancer Properties

Research indicates that compounds with similar tetracyclic structures exhibit promising anticancer activity. For instance, studies have shown that derivatives of tricyclic compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway and the activation of caspases .

Antimicrobial Activity

Compounds featuring morpholine and sulfur moieties have been documented to possess antimicrobial properties. A study on related morpholine derivatives demonstrated significant antibacterial effects against various strains of bacteria, suggesting that the presence of the morpholine ring enhances membrane permeability and disrupts bacterial cell integrity .

Neuroprotective Effects

Neuroprotective properties have also been observed in compounds structurally similar to the target compound. These effects are attributed to the ability of such compounds to cross the blood-brain barrier and modulate neurotransmitter levels. For example, morpholine derivatives have been shown to influence dopamine and serotonin pathways, which may be beneficial in treating neurodegenerative diseases .

Case Studies

  • Anticancer Activity Assessment
    In a study evaluating the anticancer potential of related tetracyclic compounds, researchers found that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects .
  • Antimicrobial Screening
    A systematic screening of morpholine-containing compounds revealed that several exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL against Gram-positive and Gram-negative bacteria .
  • Neuroprotective Mechanism Investigation
    In vitro studies demonstrated that morpholine derivatives could protect neuronal cells from oxidative stress-induced apoptosis by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/MIC ValuesReference
Compound AAnticancer5 µM (breast cancer)
Compound BAntibacterial50 µg/mL (E. coli)
Compound CNeuroprotectiveN/A

Q & A

Q. Example Protocol :

Synthesize the triazatetracyclic core via cyclization of precursor amines under acidic conditions.

Introduce the morpholine moiety via nucleophilic substitution at 60–80°C in anhydrous DMF.

Purify intermediates using silica gel chromatography (hexane:EtOAc gradient) .

Advanced: How can data contradictions in spectroscopic characterization be resolved?

Discrepancies in NMR, MS, or IR data may arise from conformational flexibility or impurities. Methodological approaches include:

  • X-ray Crystallography : Resolve ambiguity in bond connectivity (e.g., triazatetracyclic core geometry) with single-crystal studies (mean C–C bond deviation: 0.005 Å; R factor: 0.041) .
  • Multi-Technique Cross-Validation : Combine high-resolution mass spectrometry (HRMS) with 2D NMR (e.g., HSQC, HMBC) to confirm molecular connectivity .
  • Dynamic NMR Analysis : Probe temperature-dependent conformational changes in the morpholine ring .

Basic: What purification strategies ensure high-purity yields?

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile:water mobile phase) for final purification .
  • Recrystallization : Optimize solvent polarity (e.g., EtOH/H₂O mixtures) for the triazatetracyclic core .
  • TLC Monitoring : Track reaction progress using silica TLC plates (UV visualization at 254 nm) .

Advanced: How do non-covalent interactions influence the compound’s biological activity?

Computational and experimental approaches can elucidate interactions:

  • Molecular Docking : Simulate binding to enzyme active sites (e.g., kinases) using software like AutoDock Vina .
  • Crystal Packing Analysis : Study π-π stacking or hydrogen bonding in the solid state (e.g., morpholine oxygen interactions) .
  • Thermodynamic Profiling : Measure binding affinity via isothermal titration calorimetry (ITC) .

Biological: What in vitro assays evaluate the compound’s bioactivity?

Design assays based on structural analogs (e.g., triazolo-pyrimidine derivatives):

Assay Type Target Protocol Reference
AntiviralViral replicationInhibit HSV-1 in Vero cells (IC₅₀)
AntimicrobialGram-positive bacteriaBroth microdilution (MIC determination)
AnticancerApoptosis inductionMTT assay on HeLa cells

Mechanistic: How to investigate enzyme inhibition kinetics?

  • Enzyme Kinetics : Use a stopped-flow spectrophotometer to measure inhibition constants (Kᵢ) for target enzymes (e.g., proteases) .
  • Competitive Binding Assays : Compare IC₅₀ values with known inhibitors (e.g., Virstatin analogs) .
  • Structural Dynamics : Perform molecular dynamics simulations to study conformational changes upon binding .

Stability: What protocols ensure compound stability during storage?

  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC (Chromolith column, 1.0 mL/min flow rate) .
  • Lyophilization : Freeze-dry aqueous solutions to prevent hydrolysis of the morpholine ring .

Structural: How to determine the 3D conformation of the triazatetracyclic core?

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., MeOH/CH₂Cl₂). Collect data at 293 K (R factor: <0.05) .
  • DFT Calculations : Optimize geometry using Gaussian 16 at the B3LYP/6-31G* level .

Advanced: How to optimize reaction yields for scale-up synthesis?

  • DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading (e.g., Pd/C for cross-coupling) to identify optimal conditions .
  • Flow Chemistry : Use continuous-flow reactors to enhance mixing and reduce side reactions in morpholine functionalization .

Biological: What strategies validate target engagement in cellular models?

  • Fluorescent Probes : Label the compound with BODIPY for live-cell imaging .
  • Pull-Down Assays : Immobilize the compound on agarose beads to isolate binding proteins from lysates .

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